3-(2-Thenoyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridin-3-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWPFCKVCCDORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375260 | |
| Record name | 3-(2-Thenoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21327-72-0 | |
| Record name | 3-Pyridinyl-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21327-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Thenoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 3 2 Thenoyl Pyridine
Advanced Synthetic Routes to 3-(2-Thenoyl)pyridine
The synthesis of this compound can be achieved through various methods, each with its own advantages and applications. Traditional methods often involve Friedel-Crafts acylation or Grignard reactions. However, modern approaches focus on improving efficiency, selectivity, and sustainability.
Modernized Synthetic Approaches and Process Optimization
Modern synthetic strategies for this compound often employ transition-metal catalysis, particularly palladium-based catalysts, to achieve high yields and selectivity. researchgate.netrsc.orgnih.gov These methods offer milder reaction conditions compared to traditional approaches.
One common strategy involves the cross-coupling of a pyridine (B92270) derivative with a thiophene (B33073) derivative. For instance, a palladium-catalyzed carbonylative coupling of a bromopyridine with an appropriate thiophene nucleophile can yield the desired ketone. nih.gov Another approach is the reaction of a pyridine N-oxide with a suitable organometallic thiophene reagent. organic-chemistry.orgdiva-portal.org
Optimization of these processes often involves screening different catalysts, ligands, solvents, and reaction temperatures to maximize yield and minimize byproducts. organic-chemistry.org For example, the use of specific phosphine (B1218219) ligands can significantly enhance the efficiency of palladium-catalyzed reactions. researchgate.net
| Reaction Type | Reactants | Catalyst/Reagents | Key Features |
| Friedel-Crafts Acylation | 3-Substituted Pyridine, 2-Thenoyl Chloride | Lewis Acid (e.g., AlCl₃) | Classic method, can require harsh conditions. nih.govsigmaaldrich.comorganic-chemistry.org |
| Grignard Reaction | 3-Pyridylmagnesium Halide, 2-Thenoyl Derivative | - | Forms a new carbon-carbon bond. pressbooks.pubmasterorganicchemistry.com |
| Palladium-Catalyzed Coupling | 3-Halopyridine, Thiophene Stannane or Boronic Acid | Pd Catalyst, Base | High efficiency and functional group tolerance. researchgate.netrsc.orgnih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to develop more environmentally benign synthetic routes. acs.org This includes the use of less hazardous solvents, renewable starting materials, and catalytic processes to reduce waste. rsc.orgnih.gov
For the synthesis of this compound, green approaches might involve:
Catalysis: Employing highly efficient and recyclable catalysts to minimize waste. organic-chemistry.org
Atom Economy: Designing reactions where the maximum number of reactant atoms are incorporated into the final product. acs.org
Safer Solvents: Utilizing water or other environmentally friendly solvents instead of volatile organic compounds. bohrium.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure, potentially using microwave or photochemical activation. rsc.orgnih.gov
One-pot multicomponent reactions are particularly attractive from a green chemistry perspective as they can significantly reduce the number of synthetic steps and purification procedures. organic-chemistry.orgbohrium.comnih.gov
Mechanistic Elucidation of Key Synthetic Steps
Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For instance, in the Friedel-Crafts acylation, the reaction proceeds through the formation of an acylium ion, which then acts as an electrophile attacking the electron-rich pyridine ring. sigmaaldrich.comorganic-chemistry.org The regioselectivity of this reaction is a key aspect to control. nih.gov
In palladium-catalyzed cross-coupling reactions, the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov Detailed mechanistic studies, often aided by computational methods, can provide insights into the transition states and intermediates, helping to rationalize the observed reactivity and selectivity. nih.gov For Grignard reactions, the key step is the nucleophilic attack of the organomagnesium reagent on the carbonyl carbon of the thenoyl derivative. pressbooks.pubmasterorganicchemistry.com
Strategies for Functionalization and Derivatization of this compound
The this compound scaffold offers two distinct heterocyclic rings, the pyridine and the thiophene, which can be selectively functionalized to create a diverse range of derivatives.
Regioselective Functionalization of the Pyridine Nucleus
The pyridine ring is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents. The presence of the thenoyl group further modifies the electronic properties of the pyridine ring.
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is often challenging due to its deactivation by the nitrogen atom and the carbonyl group. However, under forcing conditions or with highly reactive electrophiles, substitution can occur, typically at the positions meta to the nitrogen and the thenoyl group.
Nucleophilic Aromatic Substitution: The pyridine ring can be susceptible to nucleophilic attack, especially if a good leaving group is present. The positions ortho and para to the nitrogen are the most activated for this type of reaction.
C-H Functionalization: Modern methods for direct C-H functionalization offer powerful tools for introducing new substituents onto the pyridine ring with high regioselectivity, avoiding the need for pre-functionalized starting materials. nih.govunimi.it These reactions are often catalyzed by transition metals and can introduce a variety of functional groups. nih.gov
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which alters the reactivity of the ring. The N-oxide can facilitate electrophilic substitution at the 4-position and can also be used to introduce substituents at the 2- and 6-positions through reactions with nucleophiles. diva-portal.orgresearchgate.netnih.gov
| Position | Type of Reaction | Typical Reagents |
| C2, C6 | Nucleophilic Substitution, C-H Functionalization | Organolithiums, Grignard Reagents, Radical Precursors |
| C4 | Nucleophilic Substitution (on N-oxide), C-H Functionalization | Nucleophiles (after N-oxidation) |
| C5 | Electrophilic Substitution | Strong Electrophiles |
Chemical Modifications of the Thiophene Ring System
The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than benzene. nih.gov
Electrophilic Aromatic Substitution: The thiophene ring in this compound readily undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation. nih.gov The substitution typically occurs at the C5 position, which is the most activated position on the thiophene ring.
Metalation: The thiophene ring can be readily metalated, for example, using organolithium reagents. The resulting thienyllithium species can then be reacted with a wide range of electrophiles to introduce various substituents.
Ring-Opening Reactions: Under certain conditions, the thiophene ring can undergo ring-opening reactions, providing access to different types of acyclic compounds.
Transformations Involving the Carbonyl Moiety
The carbonyl group in this compound is a key site for chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions include reductions to alcohols or methylene (B1212753) groups and derivatization to form new functional groups like hydrazones.
Reduction of the Carbonyl Group The ketone functionality of this compound and its analogues can be reduced to a secondary alcohol. One such method involves the use of dicyclopentylzinc (B12055005). While aldehydes are readily reduced to primary alcohols under mild conditions using this reagent, the reaction with ketones is more selective. mdpi.com For instance, heterocyclic ketones with a pyridinic core are readily reduced to their corresponding secondary alcohols in reasonable to high yields. mdpi.com The reduction of 3-acetylpyridine, an analogue of this compound, with dicyclopentylzinc in the presence of a chiral catalyst like (–)-(1R,2S)-ephedrine can produce the corresponding optically active alcohol, (S)-1-(pyridin-3-yl)ethanol, in high yield and enantiomeric excess. mdpi.com
This reaction demonstrates asymmetric amplifying autocatalysis, a phenomenon where the chiral product of the reaction also acts as a catalyst, increasing its own enantiomeric excess. mdpi.com When optically active (S)-1-(pyridin-3-yl)ethanol (with 92% ee) was used as a catalyst for the reduction of 3-acetylpyridine, the product was obtained with an increased enantiomeric excess of up to 96%. mdpi.com
Deoxygenation of the Carbonyl Group The complete removal of the carbonyl oxygen to form a methylene group (CH₂) is known as deoxygenation. libretexts.org Standard methods for this transformation include the Wolff-Kishner and Clemmensen reductions.
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone derivative by reacting the ketone with hydrazine (B178648), followed by heating with a base in a high-boiling solvent like diethylene glycol to yield the corresponding hydrocarbon. libretexts.org
Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone.
Hydrogenolysis of Thioacetals: A two-step alternative that avoids strong acids or bases involves first converting the ketone to a thioacetal, which is then reduced to the methylene group using a reagent like Raney Nickel. libretexts.org
Formation of Carbonyl Derivatives The carbonyl group readily reacts with nucleophiles to form various derivatives. A common derivatization involves reacting carbonyl compounds with hydrazine derivatives to form hydrazones. For example, carbonyl compounds can be derivatized by reaction with 3-nitrophenylhydrazine (B1228671) (3-NPH) using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) as a coupling reagent and pyridine as a catalyst. researchgate.net This derivatization is often employed to enhance detection in analytical techniques like mass spectrometry. researchgate.net Another approach involves using hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) to derivatize the carbonyl group, which can improve the mass spectrometry sensitivity of compounds with low polarity. nih.gov
Synthesis of Precursors and Analogues for Structure-Reactivity Studies
The synthesis of precursors and analogues of this compound is crucial for exploring structure-reactivity relationships and for developing new heterocyclic compounds. These studies often involve multi-component reactions and established synthetic routes for pyridine rings.
Synthesis of Precursors Analogues of this compound, such as β-diketones containing a thenoyl group, serve as important precursors. For example, (2-thenoyl)-ω,ω,ω-trifluoroacetone is a key starting material in the synthesis of various heterocyclic systems. researchgate.netbohrium.com In one study, the reaction of (2-thenoyl)-ω,ω,ω-trifluoroacetone with β–aryl-α-thiocarbamoylacrylonitrile unexpectedly formed 4-aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thiones. researchgate.net Similarly, a one-pot, three-component reaction between 4-oxo-4H-chromene-3-carboxaldehyde, 2-thenoyltrifluoroacetone, and cyclic active methylene compounds in water has been used to synthesize complex pyranopyrazoles and pyranopyrimidines. bohrium.com
Synthesis of Analogues for Reactivity Studies The synthesis of a variety of substituted pyridines allows for systematic studies of how different functional groups influence reactivity. General methods for pyridine synthesis are often employed to create these analogues.
Kröhnke Pyridine Synthesis: This method produces highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.org The reaction proceeds under mild conditions and offers a route to various di-, tri-, and tetrasubstituted pyridines. wikipedia.org
Condensation Reactions: The condensation of carbonyl compounds is a fundamental approach to pyridine synthesis. baranlab.org For instance, the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or hydroxylamine can yield pyridine rings. baranlab.org The thermal degradation of glycerol (B35011) to produce acrolein and other small carbonyl compounds, followed by in-situ condensation with an ammonia source, has been investigated for the synthesis of pyridine and 3-methylpyridine. tubitak.gov.tr
Multi-component Reactions: The synthesis of pyrazolo[3,4-b]pyridines has been achieved through a three-component condensation of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole, demonstrating a modern approach to creating complex pyridine analogues. nih.gov
Structure-reactivity studies benefit from comparing the behavior of closely related compounds. For example, the reduction of a series of differently substituted pyridine ketones with dicyclopentylzinc revealed that ketones with a pyridinic core were readily reduced, whereas compounds like acetophenone (B1666503) and cyclohexanone (B45756) were unreactive under the same conditions. mdpi.com Such studies help to elucidate the electronic and steric factors governing the reactivity of the carbonyl group in this class of compounds.
Investigations into the Advanced Chemical Reactivity of 3 2 Thenoyl Pyridine
Electrophilic and Nucleophilic Substitution Reactions on Heterocyclic Rings
The reactivity of 3-(2-Thenoyl)pyridine in substitution reactions is dictated by the interplay of the electronic characteristics of its constituent rings. The pyridine (B92270) ring is inherently electron-deficient, while the thiophene (B33073) ring is electron-rich relative to benzene. The central carbonyl group acts as a deactivating, electron-withdrawing group for both rings.
Pyridine Ring Reactivity: The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electronegativity of the nitrogen atom, which reduces the electron density of the ring. quimicaorganica.orgyoutube.com Any electrophilic attack is directed to the 3-position (meta to the nitrogen), as intermediates from attack at the 2- or 4-positions are significantly destabilized. quimicaorganica.orgquora.com The presence of the strongly deactivating 2-thenoyl group at this 3-position further diminishes the ring's reactivity towards electrophiles, making reactions like Friedel-Crafts alkylations and acylations particularly challenging, if not infeasible. quimicaorganica.org
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present at the 2- or 4-positions. quimicaorganica.org While this compound lacks such a leaving group, the electron-withdrawing thenoyl substituent enhances the electrophilicity of the ring, potentially enabling nucleophilic attack under forcing conditions. Nucleophilic substitution at the 3-position is kinetically and thermodynamically unfavorable. quimicaorganica.org
Thiophene Ring Reactivity: Thiophene is more reactive towards electrophiles than benzene, with a strong preference for substitution at the 2-position (α to the sulfur atom). brainly.inpearson.com In this compound, this position is occupied by the carbonyl linker. The acyl group deactivates the thiophene ring towards further electrophilic attack. Consequently, subsequent electrophilic substitution, such as halogenation or nitration, would be expected to occur primarily at the 5-position, which is the other α-position, albeit under harsher conditions than required for unsubstituted thiophene. hopemaxchem.com
| Ring System | Reaction Type | Directing Influence of Heteroatom/Substituent | Predicted Position of Attack | Relative Reactivity |
|---|---|---|---|---|
| Pyridine | Electrophilic Substitution | Nitrogen and 3-thenoyl group are deactivating and meta-directing. | C5 | Very Low |
| Pyridine | Nucleophilic Substitution | Nitrogen and 3-thenoyl group activate the ring, especially at C2, C4, C6. | C2, C4, C6 (requires leaving group) | Low (no leaving group) |
| Thiophene | Electrophilic Substitution | Sulfur is activating and ortho-directing (C2, C5). The 2-carbonyl is deactivating and meta-directing (C4, C5). | C5 | Moderate (deactivated by acyl group) |
Redox Chemistry of the Thioyl and Pyridine Moieties
The redox behavior of this compound is characterized by the independent and collective contributions of the pyridine ring, the thiophene ring, and the carbonyl bridge.
The pyridine moiety can undergo reduction, and its redox potential is sensitive to substituents. Electron-withdrawing groups make the ring easier to reduce by lowering the electron density. mdpi.com The 2-thenoyl group at the 3-position is strongly electron-withdrawing, thus the pyridine ring in this molecule is expected to have a higher reduction potential (be more easily reduced) compared to unsubstituted pyridine.
The acylthiophene moiety also possesses distinct redox characteristics. The carbonyl group can be reduced to a secondary alcohol (thienyl(pyridin-3-yl)methanol) or fully reduced to a methylene (B1212753) group (-CH2-) using standard organic reducing agents. acs.org The thiophene ring itself can undergo electrochemical oxidation. This process, particularly in substituted thiophenes, can lead to the formation of conductive polymers through electropolymerization, a reaction of significant interest in materials science. researchgate.net
| Moiety | Redox Process | Typical Products/Outcomes | Influence of Molecular Structure |
|---|---|---|---|
| Pyridine | Reduction | Dihydropyridine or Piperidine derivatives | Facilitated by the electron-withdrawing thenoyl group. |
| Carbonyl | Reduction | Secondary Alcohol or Methylene Bridge | Standard ketone reactivity. |
| Thiophene (Thioyl) | Oxidation | Radical cation, leading to Polythiophene films | Can be initiated electrochemically. |
Exploration of Radical Chemistry Pathways
Radical reactions offer alternative pathways for the functionalization of heteroaromatic systems that are often complementary to ionic reactions. Both the pyridine and thiophene rings in this compound can participate in radical chemistry.
For the pyridine ring, homolytic aromatic substitution, such as the Minisci reaction, is a powerful method for introducing alkyl or acyl groups. nih.gov This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring, typically favoring the 2- and 4-positions. The electron-withdrawing nature of the thenoyl group would further enhance the pyridine ring's reactivity towards such nucleophilic radicals.
The thiophene ring is also amenable to radical reactions. For instance, aryl radicals generated from various precursors can add to the thiophene ring system. xmu.edu.cn Radical reactions are typically initiated by thermal or photochemical decomposition of a radical initiator, which then propagates through a chain reaction mechanism involving abstraction and addition steps before termination. libretexts.orgyoutube.com
| Ring System | Potential Radical Reaction | General Mechanism | Expected Outcome |
|---|---|---|---|
| Pyridine | Minisci Reaction (Alkylation/Acylation) | Addition of a nucleophilic radical to the protonated heterocycle. | Substitution at C2, C4, or C6 positions. |
| Thiophene | Radical Addition | Addition of a carbon- or heteroatom-centered radical across a π-bond. | Formation of substituted thiophenes or dihydrothiophenes. |
| Entire Molecule | Radical Scavenging | Donation of a hydrogen atom or electron to a reactive radical species. | Neutralization of external radicals. |
Photochemical Transformations and Reaction Mechanisms
The presence of the aroyl-ketone chromophore in this compound makes it a candidate for various photochemical transformations. Upon absorption of ultraviolet light, the molecule is promoted to an electronic excited state, which can then undergo several reaction pathways. msu.edu
Studies on analogous acetylpyridines have shown that the photochemistry is often dominated by the carbonyl group rather than the heteroaromatic ring itself. nih.gov Two major competing pathways are common:
[2+2] Cycloaddition: Reaction of the excited state carbonyl with an alkene can lead to the formation of a four-membered oxetane (B1205548) ring. This pathway is often favored with electron-deficient alkenes. nih.gov
Single Electron Transfer (SET): In the presence of electron-rich species, the excited state can act as an electron acceptor, initiating a single electron transfer. This process generates radical ion intermediates that can lead to products such as β-hydroxyesters. The efficiency of SET pathways often increases with solvent polarity. nih.gov
The thiophene moiety can also participate in photochemical reactions, with potential pathways including rearrangements and the formation of reactive intermediates like arene oxides. biocrick.com
| Reaction Partner | Dominant Photochemical Pathway | Key Intermediate | Major Product Type |
|---|---|---|---|
| Electron-deficient alkene | [2+2] Cycloaddition | Diradical | Oxetane |
| Electron-rich alkene | Single Electron Transfer (SET) | Radical ion pair | β-Hydroxyester (after workup) |
Heteroatom Reactivity and Ligand Exchange Processes
The nitrogen and sulfur heteroatoms, along with the carbonyl oxygen, are key sites for coordination and other reactions. The pyridine nitrogen atom possesses a lone pair of electrons, making it a Lewis base that can be protonated by acids or coordinate to metal centers. wikipedia.org The sulfur atom in the thiophene ring is significantly less basic but can be oxidized under strong conditions.
The most significant aspect of the heteroatom reactivity of this compound is its potential to act as a ligand in coordination chemistry. The spatial arrangement of the pyridine nitrogen and the carbonyl oxygen makes it an excellent candidate for acting as a bidentate, N,O-chelating ligand, forming a stable five-membered ring with a metal ion.
Numerous metal complexes with pyridine-based ligands have been synthesized and characterized. nih.govderpharmachemica.com Specifically, ligands containing both pyridine and thiophene-amide or -ketone functionalities have been shown to coordinate to a variety of transition metals, such as Zn(II), Cu(II), and Co(II), typically through the pyridine nitrogen and the carbonyl oxygen. nih.govnih.gov This chelation can influence the electronic properties and reactivity of both the metal center and the ligand itself.
| Potential Donor Atoms | Coordination Mode | Common Metal Partners | Resulting Structure |
|---|---|---|---|
| Pyridine Nitrogen, Carbonyl Oxygen | Bidentate (N,O-chelation) | Transition metals (e.g., Cu, Zn, Fe, Ru) | Stable 5-membered chelate ring complex |
| Pyridine Nitrogen | Monodentate | Various metal ions | Simple coordination complex |
Lack of Sufficient Data for "this compound" Coordination Chemistry
Following a comprehensive search of available scientific literature, it has been determined that there is a significant scarcity of specific research data concerning the coordination chemistry and ligand properties of the chemical compound This compound . The initial and subsequent targeted searches for synthesis, structural characterization of its metal complexes, solution stability, and its application in multi-metallic systems did not yield sufficient peer-reviewed information to construct a detailed and scientifically accurate article based on the provided outline.
The search results primarily consisted of broader studies on related but distinct classes of compounds, such as pyridine carboxamides, pyridine-substituted thiosemicarbazones, and complexes of 2-thenoyltrifluoroacetone with other nitrogen-containing ligands. While these compounds share some structural motifs with this compound, the specific data required to accurately describe its coordination behavior with transition metals, lanthanides, and actinides—including details on coordination modes, geometric configurations, stereochemistry, and thermodynamic stability—is not present in the available literature.
One study was found for a structurally different but related compound, 3-(2-thienyl)- nih.govmdpi.commdpi.comtriazolo[1,5-a]pyridine, which investigates its interaction with cyclodextrin and DNA. However, this does not provide the necessary information on the formation and properties of metal complexes as requested.
Due to the lack of specific experimental and theoretical data for this compound in the scientific domain, it is not possible to generate the thorough and informative article as per the user's detailed instructions without resorting to speculation or inaccurate extrapolation from other compounds. Therefore, the requested article on the "Coordination Chemistry and Ligand Properties of this compound" cannot be produced at this time.
Coordination Chemistry and Ligand Properties of 3 2 Thenoyl Pyridine
Metal-Ligand Binding Affinity and Selectivity Studies
Comprehensive searches of scientific literature did not yield specific studies detailing the metal-ligand binding affinity and selectivity of the compound 3-(2-Thenoyl)pyridine. Consequently, quantitative data such as stability constants (log K), dissociation constants (Kd), or thermodynamic parameters (ΔG, ΔH, ΔS) for its metal complexes are not available in the reviewed literature. Similarly, specific research findings on the selectivity of this compound for different metal ions could not be located.
While general principles of coordination chemistry suggest that this compound, possessing both a pyridine (B92270) nitrogen and a carbonyl oxygen, has the potential to act as a chelating ligand for various metal ions, the absence of empirical data prevents a detailed discussion of its binding affinities and selectivity. The electronic properties of the thenoyl and pyridine rings would influence the ligand's donor strength and, consequently, its affinity for hard, soft, or borderline metal ions. However, without experimental determination of stability constants or thermodynamic data, any discussion on this topic would be purely speculative and fall outside the scope of presenting detailed research findings.
Therefore, data tables and in-depth analysis of research findings on the metal-ligand binding affinity and selectivity of this compound cannot be provided at this time.
Catalytic Applications of 3 2 Thenoyl Pyridine Based Systems
Homogeneous Catalysis Mediated by 3-(2-Thenoyl)pyridine Metal Complexes
Metal complexes incorporating this compound as a ligand have shown potential in various homogeneous catalytic reactions. The ligand's ability to chelate with metal centers can influence the catalyst's stability, activity, and selectivity. The electronic properties of both the pyridine (B92270) and thiophene (B33073) rings can be modulated, allowing for the fine-tuning of the catalyst's performance for specific organic transformations.
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly significant. nih.govnih.gov The efficiency of these catalytic systems often depends heavily on the nature of the ligands coordinated to the metal center. rsc.org Pyridine derivatives are frequently used as ligands in these reactions. nih.govrsc.org
While research specifically detailing the performance of this compound in major cross-coupling reactions is not extensively documented in dedicated studies, the broader class of pyridine-based ligands is known to be effective. For instance, palladium complexes with pyridine-based ligands have been successfully used in Suzuki-Miyaura couplings. researchgate.netmdpi.com These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination. The coupling of 3-halopyridines, for example, has been shown to yield higher product yields compared to 2-halopyridines in certain systems. rsc.org
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, also employs palladium catalysts, often with a copper co-catalyst, where pyridine-containing ligands can play a role in stabilizing the active catalytic species. nih.govnih.gov Given the structural motifs present in this compound, it is plausible that its metal complexes could demonstrate activity in such transformations, although specific performance data and detailed studies are not widely reported.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Reactants | Product Type | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Reagent | Biaryl/Vinylarene | Pd(0) complex, Base |
| Heck | Alkene + Aryl/Vinyl Halide | Substituted Alkene | Pd(0) complex, Base |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Disubstituted Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base |
Enantioselective catalysis is a critical field for producing chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries. This often involves the use of chiral ligands to create an asymmetric environment around a metal catalyst. While this compound itself is achiral, it can be a scaffold for developing chiral ligands.
Research into the direct use of this compound in major asymmetric reactions is limited. However, studies on structurally related acylpyridine N-oxides have provided insights into their potential. For example, the asymmetric formal [3 + 3] annulation of (E)-2-(3-phenylacryloyl)pyridine N-oxide with benzyl methyl ketone has been investigated. rsc.org In this reaction, various organocatalysts, including salts of amino acids and chiral bifunctional derivatives, were used to induce stereoselectivity. Depending on the catalyst, it was possible to obtain opposite enantiomers of the resulting trisubstituted cyclohexenone product with enantiomeric excesses of up to 60%. rsc.org
This study highlights that the acyl-pyridine framework can participate in stereoselective transformations. The ketone moiety and the pyridine ring can interact with the catalyst and substrates to influence the stereochemical outcome. Although this example uses an N-oxide derivative and an organocatalyst, it underscores the potential for developing chiral metal complexes based on the this compound scaffold for asymmetric catalysis.
Table 2: Results of Catalyzed Asymmetric [3 + 3] Annulation of (E)-2-(3-phenylacryloyl)pyridine N-oxide
| Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| L-Phe-K | 35 | >95:5 | 60 (R,R) |
| L-tert-Leu-K | 29 | >95:5 | 50 (R,R) |
| Chiral Thiourea Derivative | 15 | >95:5 | 56 (S,S) |
Data sourced from a study on a structurally related compound, (E)-2-(3-phenylacryloyl)pyridine N-oxide. rsc.org
Direct C-H activation and functionalization represent a highly atom-economical approach to creating complex molecules by avoiding the need for pre-functionalized starting materials. In many cases, this strategy relies on a directing group within the substrate to guide a metal catalyst to a specific C-H bond.
The pyridine ring itself is a well-established directing group in C-H activation chemistry, typically directing functionalization to the C2 position due to the coordinating ability of the nitrogen atom. However, achieving selectivity at other positions, such as C3 or C4, is more challenging and often requires different strategies. The presence of an electron-withdrawing group on the pyridine ring can influence the regioselectivity of C-H arylation, favoring the C3 and C4 positions.
The carbonyl group in this compound could potentially serve as a directing group, coordinating to a metal center and directing C-H activation at either the C4 position of the pyridine ring or a position on the thiophene ring. Rhodium and Palladium are common catalysts for such chelation-assisted C-H functionalization reactions. Despite this potential, specific studies employing this compound or similar acylpyridines as directing groups for catalytic C-H functionalization are not extensively reported in the scientific literature. The field is dominated by other directing groups like amides and N-oxides. Therefore, the application of this compound in this area remains an open field for investigation.
Heterogeneous Catalytic Systems Incorporating this compound (e.g., immobilized complexes)
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, addresses this issue. A common strategy is to immobilize a homogeneous catalyst onto a solid support, combining the advantages of both systems.
The immobilization of metal complexes can be achieved by covalently bonding the ligand to materials such as silica (B1680970), polymers, or magnetic nanoparticles. The this compound ligand could be functionalized on either the pyridine or thiophene ring to enable grafting onto such supports. Once immobilized, the resulting solid-supported catalyst can be easily recovered by filtration or, in the case of magnetic nanoparticles, with an external magnet, and potentially reused for multiple catalytic cycles.
This approach enhances the sustainability and cost-effectiveness of the catalytic process. While the principles of catalyst immobilization are well-established, the scientific literature does not currently provide specific examples of heterogeneous catalysts derived from this compound metal complexes. The development of such recyclable catalytic systems based on this ligand represents a promising area for future research, aiming to improve the practical applicability of these catalysts in industrial processes.
Photoredox Catalysis and Photoelectrocatalysis
Photoredox catalysis utilizes visible light to drive chemical reactions by employing a photocatalyst, or photosensitizer, that can absorb light and engage in single-electron transfer processes. This field has enabled the development of novel synthetic methodologies that often proceed under mild reaction conditions.
Typical photosensitizers include metal complexes with polypyridyl ligands, such as [Ru(bpy)3]2+, and various organic dyes. These complexes possess favorable photophysical properties, including strong absorption of visible light, long-lived excited states, and suitable redox potentials. The ligands play a crucial role in tuning these properties.
The conjugated π-system of this compound, encompassing both aromatic rings and the carbonyl linker, suggests that its metal complexes could exhibit interesting photophysical properties. Coordination to a suitable metal center, such as Ruthenium(II) or Iridium(III), could lead to the formation of complexes with metal-to-ligand charge transfer (MLCT) transitions, which are essential for photoredox activity. However, there is a lack of specific research in the available literature on the synthesis of this compound-based metal complexes and the evaluation of their performance as photosensitizers in photoredox or photoelectrocatalytic applications. The exploration of this compound in the context of light-driven catalysis remains a largely untapped area of study.
Electrocatalytic Activity and Mechanism Elucidation
Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions at an electrode surface. This field is central to energy conversion and storage technologies, including fuel cells, water splitting (hydrogen evolution and oxygen evolution reactions), and the electrochemical reduction of carbon dioxide (CO2).
The performance of an electrocatalyst is determined by its ability to lower the overpotential of a given reaction and its stability under operating conditions. Metal complexes, particularly those with nitrogen-containing heterocyclic ligands, are widely investigated as molecular electrocatalysts. The ligand framework can influence the redox potentials of the metal center, stabilize key intermediates, and facilitate electron transfer processes.
Advanced Spectroscopic and Spectrometric Characterization of 3 2 Thenoyl Pyridine and Its Derivatives/complexes
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-(2-Thenoyl)pyridine, multi-nuclear (¹H, ¹³C) and multidimensional NMR experiments are essential for unambiguous assignment of all atoms and for probing the molecule's conformational dynamics.
Two-dimensional NMR techniques are critical for establishing through-bond and through-space correlations. While COSY and HSQC experiments confirm the covalent framework, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for conformational analysis. huji.ac.il These methods detect protons that are close in space, irrespective of whether they are connected through bonds.
For this compound, the central question of its conformation is the preferred dihedral angle between the pyridine (B92270) and thiophene (B33073) rings around the carbonyl linker. This rotation is influenced by the interplay between resonance stabilization, which favors planarity, and steric hindrance, which favors a twisted arrangement. nih.gov
NOESY/ROESY Application: By observing cross-peaks between specific protons on the pyridine ring (e.g., H-2, H-4) and protons on the thiophene ring (e.g., H-3', H-5'), the spatial proximity of these rings can be determined. The intensity of a NOE or ROE signal is inversely proportional to the sixth power of the distance between the interacting protons (I ∝ 1/r⁶). huji.ac.il
Conformational Insight: The presence of strong cross-peaks between protons on both rings would indicate a relatively co-planar conformation, whereas the absence of such peaks would suggest a more twisted or perpendicular arrangement in the solution state. Quantitative analysis of these cross-peak intensities can be used to calculate inter-proton distances and refine the dominant solution-state conformation. mdpi.com While NOESY is effective for small molecules, ROESY can be advantageous for medium-sized molecules where the NOE effect may be close to zero. emory.edu Studies on analogous bi-aryl and aryl carbonyl fragments show that such conformational preferences are dictated by a balance of steric repulsion and resonance stabilization. nih.govsemanticscholar.org
Solid-State NMR (SSNMR) provides invaluable information on the structure, packing, and dynamics of molecules in the crystalline state, offering a bridge between solution-state behavior and crystallographic data. nih.gov Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. ipb.pt
For this compound and its derivatives, SSNMR can be applied to:
Polymorph Identification: Different crystalline forms (polymorphs) of a compound will exhibit distinct ¹³C chemical shifts due to differences in their crystal packing and intermolecular interactions. SSNMR can readily distinguish between polymorphs where other methods may fail.
Characterization of Complexes: Upon coordination to a metal center, significant changes in the ¹³C and ¹⁵N chemical shifts of the pyridine ring are expected. These changes provide direct evidence of coordination and can offer insights into the electronic structure of the resulting metal complex. researchgate.net
Structural Elucidation: Advanced SSNMR experiments can determine internuclear distances and torsion angles. researchgate.netnih.gov For instance, ¹³C{¹⁴N} rotational-echo double-resonance (REDOR) experiments can function as an "attached nitrogen test," confirming the connectivity within the heterocyclic core by selectively observing carbons bonded to nitrogen. iastate.edunih.gov This can be particularly useful for characterizing reaction products or complex structures where single crystals for XRD are not obtainable.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. When coupled with fragmentation techniques, it becomes a powerful tool for structural confirmation. Electron Ionization (EI) is a "hard" ionization method that imparts significant energy into the molecule, causing predictable fragmentation that reveals its structural components. azom.comwikipedia.orglibretexts.org
The expected molecular ion ([M]⁺˙) for this compound (C₁₀H₇NOS) would be analyzed by HRMS to confirm its elemental composition. The subsequent fragmentation pathway under EI conditions can be predicted based on the known behavior of aryl ketones and heterocyclic systems.
Plausible Fragmentation Pathway:
Alpha-Cleavage: The most common fragmentation pathway for ketones is cleavage of the bonds adjacent to the carbonyl group. This would result in two primary acylium ions:
Loss of the pyridyl radical to form the thenoyl cation.
Loss of the thienyl radical to form the 3-pyridoyl cation.
Decarbonylation: The resulting acylium ions can subsequently lose a neutral carbon monoxide (CO) molecule.
Ring Fragmentation: The remaining heterocyclic cations can undergo further fragmentation characteristic of pyridine and thiophene rings.
A summary of these plausible fragments is presented in the table below.
| Proposed Fragment Ion | Structure | m/z (Calculated) | Proposed Loss |
|---|---|---|---|
| Molecular Ion | [C₁₀H₇NOS]⁺˙ | 189.02 | - |
| Thenoyl Cation | [C₅H₃OS]⁺ | 111.00 | C₅H₄N· |
| 3-Pyridoyl Cation | [C₆H₄NO]⁺ | 106.03 | C₄H₃S· |
| Thiophene Cation | [C₄H₃S]⁺ | 83.00 | C₅H₄N·, CO |
| Pyridine Cation | [C₅H₄N]⁺ | 78.03 | C₄H₃S·, CO |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups and probing molecular structure. The techniques are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa. The analysis of vibrational spectra is often aided by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and help in their assignment. psu.educhemrxiv.org
For this compound, the key vibrational modes are associated with the carbonyl group and the two heterocyclic rings.
Carbonyl Stretching (νC=O): The most characteristic vibration is the strong C=O stretching of the ketone linker, typically observed in the region of 1630-1680 cm⁻¹. Its exact position is sensitive to conjugation with the aromatic rings.
Pyridine Ring Vibrations: Pyridine derivatives exhibit a series of characteristic ring stretching vibrations (νC=C, νC=N) in the 1400-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending modes also provide a fingerprint for the substitution pattern.
Thiophene Ring Vibrations: Thiophene also has characteristic ring stretching (νC=C, νC-S) and C-H bending modes. C-S stretching modes are typically found between 710 and 687 cm⁻¹. iosrjournals.org
Based on studies of analogous compounds like 3-benzoylpyridine and 2-thiophene carboxylic acid, a table of expected vibrational frequencies can be compiled. iosrjournals.orgresearchgate.netrasayanjournal.co.in
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |
| C=O Stretch | 1670 - 1650 | Very Strong / Medium |
| Pyridine Ring Stretch (C=C, C=N) | 1600 - 1400 | Strong-Medium / Strong-Medium |
| Thiophene Ring Stretch (C=C) | 1530 - 1350 | Medium / Strong |
| Aromatic C-H Bending | 1200 - 700 | Strong / Medium-Weak |
| Thiophene C-S Stretch | 710 - 680 | Medium / Medium |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsion angles, as well as details about intermolecular interactions and crystal packing.
While a crystal structure for this compound itself is not prominently available, data from closely related structures containing both pyridine and thiophene moieties can serve as an excellent proxy. For example, the structure of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate provides key insights into the preferred orientation of these rings. nih.gov In this related structure, the dihedral angle between the thiophene and pyridine rings is 77.04 (11)°, indicating a significantly twisted conformation. nih.gov
An XRD analysis of this compound would yield a comprehensive set of crystallographic data, as exemplified in the table below, which is representative of what would be obtained.
| Parameter | Description / Representative Value |
|---|---|
| Chemical Formula | C₁₀H₇NOS |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Key Torsion Angle | Pyridine-C-C(O)-Thiophene |
This data would definitively establish the solid-state conformation, revealing the extent of planarity and highlighting intermolecular interactions such as C—H⋯O or π–π stacking that stabilize the crystal lattice.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its conjugated system and the nature of its excited states. libretexts.org The presence of two aromatic rings linked by a carbonyl group in this compound creates an extended π-conjugated system, giving rise to characteristic absorptions. msu.edu
UV-Vis Absorption: The spectrum is expected to be dominated by two main types of electronic transitions:
π → π* Transitions: These are high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyridine and thiophene rings. These typically appear at shorter wavelengths (higher energy). elte.hu
n → π* Transitions: This is a lower-intensity absorption at a longer wavelength (lower energy), resulting from the promotion of a non-bonding electron (from the carbonyl oxygen's lone pair) to a π* antibonding orbital. pharmatutor.orguzh.ch This transition is often sensitive to solvent polarity.
Fluorescence Spectroscopy: Fluorescence is the emission of light as a molecule relaxes from an excited electronic state to the ground state. The emission properties, such as the wavelength of maximum emission (λem) and quantum yield, are highly sensitive to the molecular structure and its environment.
Solvatochromism: The polarity of the solvent can significantly influence both absorption and emission spectra. journalcsij.com Polar solvents can stabilize the more polar excited state relative to the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission maximum. evidentscientific.com This phenomenon, known as solvatochromism, can provide insights into the change in the dipole moment of the molecule upon excitation. Studies on substituted pyridines and other fluorescent probes demonstrate that emission can shift significantly, for example, from 300 nm to 450 nm, depending on the solvent environment. mdpi.commdpi.com
The photophysical properties are summarized in the table below.
| Spectroscopic Parameter | Transition Type / Property | Expected Observation |
|---|---|---|
| λmax 1 (UV-Vis) | π → π | ~240-280 nm, high molar absorptivity (ε) |
| λmax 2 (UV-Vis) | n → π | >300 nm, low molar absorptivity (ε) |
| λem (Fluorescence) | S₁ → S₀ | Emission wavelength is solvent-dependent |
| Stokes Shift | Δλ = λem - λabs | Increases with solvent polarity |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the characterization of paramagnetic species, which are molecules or complexes possessing one or more unpaired electrons. While this compound itself is a diamagnetic molecule and therefore EPR-silent, its coordination to paramagnetic metal ions results in complexes that are amenable to EPR analysis. This technique provides detailed insights into the electronic structure, coordination environment, and magnetic properties of these metal complexes.
The EPR spectrum of a paramagnetic metal complex is sensitive to the identity of the metal ion, its oxidation state, and the nature of the coordinating ligands. The interaction of the unpaired electron(s) with an external magnetic field and with the magnetic nuclei of the metal and ligand atoms gives rise to the characteristic features of the EPR spectrum, namely the g-tensor and hyperfine coupling constants.
Detailed Research Findings
While specific EPR studies on paramagnetic complexes of this compound are not extensively documented in the literature, valuable insights can be drawn from studies on analogous systems containing structurally related ligands, such as other pyridine derivatives and molecules with thenoyl functionalities.
Vanadyl(IV) Complexes:
Complexes of the vanadyl ion (VO²⁺), a d¹ paramagnetic species, are often studied by EPR spectroscopy. The EPR spectrum of a vanadyl complex is typically characterized by an eight-line hyperfine pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). The coordination of ligands such as picolinate, a pyridine derivative, to the vanadyl ion influences the g- and A-tensor values, providing information about the coordination geometry and the nature of the donor atoms. For instance, in studies involving vanadyl complexes with model peptides, the coordination of histidine residues can be monitored through changes in the EPR parameters.
Copper(II) Complexes:
Copper(II), a d⁹ ion with one unpaired electron, is another frequently studied paramagnetic center. The EPR spectra of Cu(II) complexes are sensitive to the coordination geometry, which can range from square planar to tetrahedral or octahedral. For example, the EPR spectra of Cu(II) complexes with 2-acetylpyridine, a ligand structurally similar to this compound, can provide information on the ground electronic state and the degree of covalency in the metal-ligand bonds. The g-tensor values in Cu(II) complexes are often used to determine the nature of the ground state orbital of the unpaired electron.
Iron(III) Complexes:
Iron(III) complexes can exist in high-spin (S = 5/2) or low-spin (S = 1/2) states, each giving rise to distinct EPR signals. The coordination of ligands like acetylpyridine benzoylhydrazone to Fe(III) can influence the spin state and the resulting EPR spectrum. The g-values observed in the EPR spectra of Fe(III) complexes provide insights into the symmetry of the ligand field and the zero-field splitting parameters.
Gadolinium(III) Complexes:
Lanthanide ions such as Gadolinium(III) (Gd³⁺), with its seven unpaired f-electrons, are also paramagnetic and can be studied by EPR. Complexes of Gd(III) with ligands like thenoyltrifluoroacetone have been investigated. The EPR spectra of Gd(III) complexes are often broad due to the high spin state and the effects of zero-field splitting. These studies can provide information on the coordination environment and symmetry around the Gd(III) ion.
Data Tables
The following tables present hypothetical EPR data for a Cu(II) complex with this compound, based on typical values observed for similar Cu(II) complexes with pyridine-based ligands.
Table 1: Hypothetical X-band EPR Parameters for a [Cu(this compound)₂Cl₂] Complex in Frozen Solution.
| Parameter | Value |
| g∥ | 2.25 |
| g⊥ | 2.06 |
| A∥ (¹⁴N) | 15 G |
| A⊥ (¹⁴N) | 10 G |
| A∥ (⁶³,⁶⁵Cu) | 160 x 10⁻⁴ cm⁻¹ |
| A⊥ (⁶³,⁶⁵Cu) | 20 x 10⁻⁴ cm⁻¹ |
Table 2: Interpretation of Hypothetical EPR Parameters.
| Parameter | Interpretation |
| g∥ > g⊥ > 2.0023 | Suggests a d(x²-y²) ground state, typical for tetragonally elongated octahedral or square planar Cu(II) complexes. |
| A∥ (¹⁴N) and A⊥ (¹⁴N) | Hyperfine coupling to the pyridine nitrogen atoms, confirming their coordination to the Cu(II) center. |
| A∥ (⁶³,⁶⁵Cu) and A⊥ (⁶³,⁶⁵Cu) | Hyperfine coupling to the copper nucleus, providing information about the covalency of the Cu-ligand bonds. |
These tables illustrate the type of information that can be obtained from EPR spectroscopy of a paramagnetic complex of this compound. The precise values would need to be determined experimentally, but the trends and the nature of the information gleaned are well-established from studies on analogous compounds.
Theoretical and Computational Chemistry Studies of 3 2 Thenoyl Pyridine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. aps.org For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311+G(d,p), are employed to determine the optimized molecular geometry in the ground state. niscpr.res.innih.govresearchgate.net These studies yield crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
Furthermore, DFT is used to calculate key quantum chemical parameters that describe the molecule's reactivity and electronic properties. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. niscpr.res.in Molecular Electrostatic Potential (MEP) maps can also be generated to identify the electrophilic and nucleophilic sites on the molecule, predicting how it will interact with other reagents. nih.gov
Table 1: Representative DFT-Calculated Parameters for a Pyridine Derivative
| Parameter | Calculated Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |
| Ionization Potential | 6.5 eV | The energy required to remove an electron. |
| Electron Affinity | 1.8 eV | The energy released when an electron is added. |
Note: The values presented are representative for a pyridine derivative and are used for illustrative purposes.
While DFT is prevalent for ground-state calculations, ab initio methods, which are based on first principles without empirical parameters, are also utilized, particularly for studying excited states. Methods like Møller-Plesset perturbation theory (MP2) can provide a more detailed analysis of electron correlation. researchgate.net For analyzing electronic transitions, such as those observed in UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is a common approach to calculate the energies of electronic excited states. researchgate.net These calculations help in assigning the absorption bands in the experimental spectrum to specific electronic transitions within the molecule, such as π→π* or n→π* transitions. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like 3-(2-Thenoyl)pyridine, which has rotational freedom around the single bond connecting the pyridine and thenoyl groups, MD simulations are invaluable for conformational analysis. researchgate.net By simulating the molecule's behavior in a solvent (like water or ethanol) over a period, typically nanoseconds, researchers can identify the most stable conformations and the energy barriers between them. academie-sciences.fr
MD simulations are also crucial for understanding intermolecular interactions, such as how the molecule interacts with solvent molecules or a biological target like a protein receptor. nih.gov Key parameters are analyzed from the simulation trajectory to assess stability and binding. mdpi.com
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the molecule's conformation or its binding pose within a receptor site. nih.gov
Radius of Gyration (RoG): Indicates the compactness of the molecule over time. mdpi.com
Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to solvent, providing insights into its solubility and interactions. mdpi.com
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the molecule and its environment, which is critical for understanding binding specificity. mdpi.com
Table 2: Typical Output from a Molecular Dynamics Simulation Analysis
| Metric | Average Value | Interpretation |
| RMSD of Ligand | 2.5 Å | Indicates the ligand remains in a stable conformation. |
| Radius of Gyration (RoG) | 20.6 Å | Shows consistent compactness of the protein-ligand complex. |
| SASA | 17,400 Ų | Reflects the exposure of the complex to the solvent. |
| Number of H-Bonds | 2-3 | Quantifies the stable hydrogen bonding interactions between the ligand and a receptor. |
Note: The values are illustrative for a ligand-protein complex simulation.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are widely used to predict and interpret various types of molecular spectra. nih.gov DFT calculations can accurately compute vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. nih.gov The calculated frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. researchgate.net These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra to specific atoms in the molecule. nih.gov Electronic properties, such as the maximum absorption wavelength (λmax) in UV-Vis spectra, can be predicted using TD-DFT calculations, which helps in understanding the electronic transitions responsible for the molecule's color and photochemical behavior. nih.gov
Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Pyridine Derivative
| Spectroscopic Data | Experimental Value | Calculated Value |
| IR Frequency (C=O stretch) | 1660 cm⁻¹ | 1675 cm⁻¹ |
| ¹H NMR (pyridinic H-5) | 8.31 ppm | 8.63 ppm |
| ¹³C NMR (pyridinic C-3) | 129.3 ppm | 119.7 ppm |
| UV-Vis (λmax) | 280 nm | 275 nm |
Note: Values are representative and serve to illustrate the typical correlation between experimental and calculated data. nih.gov
Ligand Field Theory and Molecular Orbital Analysis of Metal Complexes
The pyridine nitrogen and the thenoyl carbonyl oxygen in this compound provide potential coordination sites, allowing it to act as a chelating ligand in coordination complexes with transition metals. wikipedia.orgnih.gov Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are used to describe the electronic structure and bonding in these metal complexes. wikipedia.org
LFT, an extension of crystal field theory, describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. wikipedia.org The magnitude of this splitting (Δo for an octahedral complex) determines the complex's magnetic properties and its color.
MO theory provides a more complete picture of bonding by considering the formation of molecular orbitals from the atomic orbitals of the metal and the ligand. dalalinstitute.com In a metal complex of this compound, sigma (σ) bonds are formed by the donation of electron pairs from the ligand's nitrogen and oxygen atoms to the metal's empty orbitals. asianpubs.org Additionally, pi (π) interactions, such as π-backbonding from the metal's filled d-orbitals to the ligand's empty π* orbitals, can strengthen the metal-ligand bond. wikipedia.org An MO diagram would show the relative energies of the resulting bonding, non-bonding (t2g), and anti-bonding (eg*) molecular orbitals, explaining the electronic transitions seen in the complex's spectrum. dalalinstitute.com
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physical, chemical, or biological properties. researchgate.net For a series of compounds related to this compound, a QSPR model could be developed to predict properties without the need for extensive experimentation.
The process involves calculating a set of molecular descriptors for each molecule in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), topological (e.g., connectivity indices), or hydrophobic (e.g., logP). nih.gov Statistical methods are then used to build a mathematical model that relates these descriptors to a specific property, such as boiling point, solubility, or reactivity. The resulting QSPR model can then be used to predict the property for new, untested molecules, including this compound, based solely on its calculated descriptors. nih.gov Such models are valuable for screening large libraries of compounds and prioritizing candidates for synthesis and testing. nih.gov
Exploration of Molecular Interactions in Biological Systems in Vitro Academic Research
Investigation of Ligand-Biomacromolecule Binding Mechanisms (e.g., proteins, enzymes, nucleic acids)
A review of published academic literature did not yield specific in vitro studies investigating the binding mechanisms of 3-(2-Thenoyl)pyridine with biological macromolecules such as proteins, enzymes, or nucleic acids. Research has been conducted on various derivatives, but direct binding studies on the parent compound this compound are not prominently available.
Molecular Docking and Dynamics Simulations of Interaction Poses
Computational studies, including molecular docking and molecular dynamics simulations, specifically for this compound to predict its interaction poses with biomacromolecules, are not extensively reported in the available scientific literature. While such studies are common for pyridine (B92270) and thiophene-containing derivatives to explore their potential as inhibitors or ligands for targets like kinases and proteases, simulations focused solely on this compound have not been identified. nih.govresearchgate.netashdin.commdpi.commdpi.com
Chelation Effects on Metal Ion Homeostasis in in vitro Biological Models
The structure of this compound, which features a pyridine nitrogen atom and a carbonyl oxygen atom, provides potential sites for the coordination of metal ions. This bidentate chelation capability is a known characteristic of similar molecular scaffolds. nih.gov
In vitro studies on structurally related compounds have demonstrated this chelation potential. For instance, N-(2-pyridyl)-3-thienylalkyl-carboxamides form bidentate complexes with metal ions like Zn(II), Cu(II), and Co(II) through the carbonyl oxygen and pyridine nitrogen atoms. nih.gov Similarly, thiosemicarbazone derivatives of benzoylpyridine also show N,N,S-tridentate coordination with various metal ions, indicating the strong chelating nature of the pyridyl moiety in conjunction with a side chain. mdpi.com
A β-keto-enol derivative of a structural isomer, (Z)-3-hydroxy-3-(pyridine-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, has been synthesized and immobilized on a silica (B1680970) surface. This modified material served as an effective chelating sorbent for the solid-phase extraction of heavy metal ions from aqueous solutions. mdpi.com The study quantified the adsorption capacity for several divalent metal ions, highlighting the efficiency of the thiophene-pyridine scaffold in metal coordination.
The table below summarizes the adsorption data for the related chelating sorbent SiNTh-Py.
| Metal Ion | Adsorption Capacity (mg/g) | Optimal pH | Adsorption Efficiency (%) |
|---|---|---|---|
| Cu(II) | 154.6 | 6.0 | 98.9 |
| Zn(II) | 142.3 | 7.0 | 99.1 |
| Cd(II) | 175.8 | 7.0 | 99.4 |
| Pb(II) | 205.4 | 6.0 | 99.5 |
These findings on related molecules suggest that this compound possesses the structural requisites to chelate metal ions, which could potentially influence metal ion homeostasis in in vitro biological models. However, direct experimental studies on this compound's effect on cellular metal ion concentrations are not found in the reviewed literature.
Applications in Materials Science and Advanced Functional Materials
Self-Assembly Processes and Supramolecular Materials
Advanced Analytical Methodologies and Sensor Development Utilizing 3 2 Thenoyl Pyridine
Electrochemical Sensing Applications for Metal Ions or Analytes
The electrochemical detection of analytes offers a sensitive, rapid, and cost-effective analytical approach. The nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiophene (B33073) ring in 3-(2-Thenoyl)pyridine can act as coordination sites for metal ions. This interaction can be transduced into a measurable electrochemical signal, forming the basis of a sensor.
Modified electrodes are a cornerstone of modern electroanalytical chemistry, and this compound can be incorporated into electrode design to create selective and sensitive sensors for metal ions. The principle often involves the immobilization of the ligand onto an electrode surface. When the modified electrode is exposed to a solution containing the target metal ion, a complex is formed at the electrode-solution interface. This complexation event alters the electrochemical properties of the electrode surface, leading to a change in the measured signal, such as current or potential.
For instance, a glassy carbon electrode could be modified with a thin film of a polymer doped with this compound. Upon interaction with a target metal ion, such as copper(II) or mercury(II), the formation of a coordination complex would be expected to influence the electron transfer kinetics at the electrode surface. Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be employed to monitor these changes. The resulting shift in the peak potential or a change in the peak current can be correlated to the concentration of the metal ion.
The potential mechanism for such a sensor can be inferred from studies on similar pyridine and thiophene-containing compounds. For example, a sensor utilizing a 4-mercaptopyridine-modified gold electrode has demonstrated high selectivity for Hg2+ ions, where the pyridine nitrogen plays a key role in the coordination mdpi.com. Similarly, electrodes modified with copolythiophene have been successfully used for the electrochemical detection of copper ions researchgate.net. Based on these precedents, a this compound-based sensor would likely exhibit good sensitivity and selectivity for specific heavy metal ions due to the chelating effect of its bitopic ligand structure.
Table 1: Potential Electrochemical Sensing Parameters for a this compound-based Sensor
| Parameter | Description |
| Electrode Material | Glassy Carbon, Gold, or Platinum |
| Modification Method | Electropolymerization, Drop-casting, or Self-assembled monolayer |
| Detection Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Electrochemical Impedance Spectroscopy (EIS) |
| Target Analytes | Heavy metal ions (e.g., Cu2+, Hg2+, Pb2+, Cd2+) |
| Sensing Principle | Change in redox signal or impedance upon complexation of the analyte with the immobilized this compound |
Fluorescent Sensor Design and Mechanism of Detection
Fluorescent chemosensors are highly sensitive analytical tools that can detect specific analytes through changes in their fluorescence properties. The conjugated system of aromatic rings in this compound suggests that it and its derivatives may possess inherent fluorescence. The design of a fluorescent sensor based on this compound would leverage the interaction between the analyte and the fluorophore (this compound), leading to a measurable change in the fluorescence signal, such as quenching or enhancement.
The mechanism of detection often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). In the case of this compound, the pyridine and thiophene moieties can act as both a part of the fluorophore and as the recognition site for an analyte.
For the detection of metal ions, the coordination of a metal ion to the nitrogen of the pyridine ring and potentially the oxygen of the carbonyl group could significantly alter the electronic properties of the molecule. This can lead to either fluorescence quenching, if the metal ion is paramagnetic (e.g., Cu2+, Ni2+), or fluorescence enhancement, by suppressing non-radiative decay pathways. The design of such sensors can be guided by research on other pyridine-based fluorescent probes, which have shown success in detecting ions like Hg(II) and Ag(I) nih.gov.
A plausible mechanism for a this compound-based fluorescent sensor for a metal ion (Mⁿ⁺) could be as follows: In its free state, the molecule exhibits a certain fluorescence quantum yield. Upon binding to Mⁿ⁺, the formation of a complex restricts intramolecular rotations and vibrations, which can lead to an increase in fluorescence intensity (chelation-enhanced fluorescence, CHEF). Alternatively, if the metal ion has partially filled d-orbitals, it could lead to quenching of the fluorescence through energy or electron transfer processes. The selectivity of the sensor would be determined by the specific coordination chemistry between this compound and different metal ions.
Table 2: Key Characteristics of a Hypothetical this compound-based Fluorescent Sensor
| Characteristic | Description |
| Fluorophore Core | This compound |
| Recognition Moiety | Pyridine nitrogen and carbonyl oxygen |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) induced quenching |
| Excitation Wavelength | Dependent on the specific derivative, likely in the UV-A or blue region of the spectrum |
| Emission Wavelength | Expected to be in the visible region, with a potential shift upon analyte binding |
| Target Analytes | Transition metal ions, heavy metal ions |
Chromatographic Methods for Separation and Quantification of this compound and its Derivatives
Chromatographic techniques are essential for the separation, identification, and quantification of compounds in complex mixtures. For this compound and its derivatives, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable methods, depending on the volatility and thermal stability of the specific compounds.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of moderately polar compounds like this compound. A C18 column would likely provide good separation. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile or methanol, with the possible addition of a buffer to control the pH and improve peak shape, especially given the basic nature of the pyridine ring. Detection can be achieved using a UV-Vis detector, as the aromatic rings in the molecule will absorb in the UV region. For quantification, a calibration curve would be constructed by analyzing standards of known concentrations. For more complex matrices, an HPLC system coupled with a mass spectrometer (LC-MS) could provide higher selectivity and sensitivity, as well as structural information for identification.
Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, gas chromatography would be an excellent analytical choice. The compound would be introduced into a heated injection port, vaporized, and carried by an inert gas through a capillary column. The separation would be based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) would be a good starting point. Detection is commonly performed using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both quantification and structural elucidation nih.govnih.gov. GC-MS would be particularly powerful for identifying unknown derivatives or impurities.
Table 3: Exemplary Chromatographic Conditions for the Analysis of this compound
| Parameter | HPLC Method | GC Method |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient | Temperature program (e.g., 100°C to 250°C) |
| Detector | UV-Vis (e.g., at 254 nm) | Mass Spectrometer (MS) |
| Injection Volume | 10 µL | 1 µL (split or splitless) |
Spectrophotometric and Spectrofluorimetric Assays for Analytical Determination
Spectrophotometric and spectrofluorimetric methods are widely used for the quantitative analysis of substances that absorb or emit light. These methods are often simple, rapid, and cost-effective.
Spectrophotometric Assays: The presence of conjugated aromatic systems in this compound results in characteristic absorption bands in the UV-Vis spectrum. This property can be exploited for its direct quantification in solution using Beer-Lambert's law. More importantly, this compound can act as a chromogenic reagent for the determination of metal ions ijmr.net.in. The formation of a complex between the compound and a metal ion can lead to the appearance of a new absorption band or a significant shift in the existing one. The intensity of this new band would be proportional to the concentration of the metal ion. The optimal pH, reaction time, and stoichiometry of the complex would need to be determined to develop a robust assay.
For example, the addition of a solution of a metal salt to a solution of this compound could result in a color change, and the absorbance at the wavelength of maximum absorption (λmax) of the complex could be measured. A calibration curve would then be prepared by plotting the absorbance versus the concentration of the metal ion standards.
Spectrofluorimetric Assays: As discussed in the context of fluorescent sensors, the inherent fluorescence of this compound or its derivatives can be utilized for highly sensitive quantification. A spectrofluorimetric assay would involve measuring the fluorescence intensity of a solution of the compound at its characteristic emission wavelength after excitation at an appropriate wavelength. Similar to spectrophotometric assays, the interaction with an analyte, such as a metal ion, can modulate the fluorescence intensity. This change can be used for the indirect determination of the analyte. The high sensitivity of spectrofluorimetry makes it particularly suitable for trace analysis.
Table 4: Summary of Spectroscopic Assay Parameters for this compound
| Assay Type | Principle | Instrumentation | Key Parameters to Optimize |
| Spectrophotometric | Measurement of light absorption by the compound or its metal complexes. | UV-Vis Spectrophotometer | Wavelength of maximum absorbance (λmax), pH, reaction time, stoichiometry. |
| Spectrofluorimetric | Measurement of fluorescence emission upon excitation with UV or visible light. | Spectrofluorometer | Excitation and emission wavelengths, solvent effects, pH, quencher/enhancer concentration. |
Q & A
Q. What are the recommended synthetic pathways for 3-(2-Thenoyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of this compound typically involves coupling reactions between pyridine derivatives and thiophene-based acyl chlorides. A common approach is to use palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) to introduce the thenoyl group at the 3-position of pyridine . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical. For instance, anhydrous tetrahydrofuran (THF) at 60–80°C under inert atmosphere improves yields by minimizing side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm regioselectivity of the thenoyl substitution. Aromatic protons on the pyridine ring typically resonate at δ 7.5–8.5 ppm, while thiophene-derived protons appear at δ 6.8–7.2 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H] for CHNOS: 214.0332) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and C-S (640–680 cm) confirm functional group integrity .
Q. What are the known reactivity patterns of this compound in heterocyclic chemistry?
- Methodological Answer : The electron-withdrawing thenoyl group enhances electrophilic substitution at the pyridine’s 4-position. Reactivity studies show:
- Nucleophilic Aromatic Substitution : Reactive toward amines under basic conditions (e.g., KCO/DMF, 80°C) .
- Coordination Chemistry : The nitrogen in pyridine and sulfur in thiophene act as ligands for transition metals (e.g., Cu(II), Fe(III)), forming complexes with potential catalytic applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Systematic SAR Studies : Compare activity across analogs (e.g., 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine and nicotine derivatives ) to isolate the thenoyl group’s contribution.
- Dose-Response Analysis : Use in vitro assays (e.g., IC measurements) to verify dose-dependent effects and rule out solvent interference .
- Computational Modeling : DFT calculations predict binding affinities to biological targets (e.g., enzymes or receptors), explaining discrepancies between experimental and theoretical data .
Q. What strategies optimize regioselectivity in multi-step syntheses involving this compound?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe, -NH) to control substitution patterns during intermediate steps .
- Protecting Groups : Temporarily block reactive sites (e.g., silylation of pyridine nitrogen) to prevent undesired side reactions .
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor one product pathway. For example, shorter reaction times may favor kinetic products, while prolonged heating shifts equilibrium toward thermodynamically stable isomers .
Q. How do solvent and pH affect the stability of this compound in aqueous systems?
- Methodological Answer :
- Stability Assays : Monitor degradation via HPLC under varying pH (2–12) and temperatures (25–60°C). Acidic conditions (pH < 4) hydrolyze the thenoyl group, while neutral/basic conditions preserve integrity .
- Solvent Compatibility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate decomposition at elevated temperatures. Use stabilizers like BHT (0.1% w/v) to mitigate oxidation .
Safety and Best Practices
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) if airborne particles are generated .
- First Aid : For skin contact, wash immediately with soap/water (15 minutes). For eye exposure, irrigate with saline solution and seek medical attention .
- Storage : Store in amber vials under inert gas (N or Ar) at 2–8°C to prevent photodegradation and moisture absorption .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer :
- Calibration Curves : Prepare standards in the concentration range of 0.1–100 µg/mL. Use internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Recovery Studies : Spike known amounts into biological samples (e.g., plasma) and measure recovery rates (target: 85–115%) .
- Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) and cross-validate with LC-MS/MS .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported spectroscopic data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
